molecular formula C13H22ClN3O B1678243 Procainamide hydrochloride CAS No. 614-39-1

Procainamide hydrochloride

Cat. No.: B1678243
CAS No.: 614-39-1
M. Wt: 271.78 g/mol
InChI Key: ABTXGJFUQRCPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procainamide hydrochloride (C₁₃H₂₁N₃O·HCl), a Class IA antiarrhythmic agent, is chemically designated as 4-amino-N-[2-(diethylamino)ethyl]benzamide monohydrochloride . It has a molecular weight of 271.79 g/mol, CAS Registry Number 614-39-1, and is supplied as a crystalline solid with a purity ≥98% .

This compound is distinguished from its ester analogue, procaine, by its amide bond, which confers resistance to hydrolysis by plasma esterases, enhancing its metabolic stability . It is administered intravenously or intramuscularly for rapid onset and orally for chronic management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procainamide Hydrochloride is synthesized through the reaction of p-aminobenzoic acid with diethylaminoethyl chloride, followed by the conversion of the resulting intermediate to procainamide. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Procainamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Applications

Procainamide hydrochloride is classified as a Class Ia antiarrhythmic agent. It operates by blocking sodium channels in cardiac cells, stabilizing the myocardial membrane, and reducing excitability. The primary medical applications include:

  • Ventricular Arrhythmias : Procainamide is indicated for treating documented life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. It is particularly useful when other treatments fail or are contraindicated .
  • Supraventricular Arrhythmias : It is also employed in managing atrial fibrillation and re-entrant supraventricular tachycardia, especially in acute settings .
  • Anesthesia : The drug is utilized during surgical procedures to manage arrhythmias that may arise from cardiac manipulation or anesthesia .

Pharmacokinetics and Administration

Procainamide can be administered orally, intramuscularly, or intravenously. The intravenous route allows for rapid therapeutic levels, making it suitable for acute management of arrhythmias . Key pharmacokinetic properties include:

  • Absorption : Rapid absorption occurs with intramuscular injection, achieving peak plasma levels within 15 to 60 minutes.
  • Volume of Distribution : Approximately 2 liters per kilogram body weight, with a half-life of about five minutes .
  • Protein Binding : About 15% to 20% is reversibly bound to plasma proteins and accumulates in various tissues .

Research Applications

Recent studies have explored additional applications of this compound beyond its primary use in arrhythmias:

  • Anticoagulant Activity : Research indicates that procainamide may induce circulating anticoagulants in patients with procainamide-induced systemic lupus erythematosus. This activity appears to be linked to immunoglobulin responses and may influence coagulation parameters without causing clinical bleeding .
  • Embryotoxicity Protection : A study demonstrated that procainamide could mitigate the embryotoxic effects of cisplatin in pregnant mice. It suggested that procainamide administration does not increase teratogenic risks while providing some protection against maternal toxicity associated with cisplatin treatment .

Case Studies

Several case studies have documented the effects and outcomes associated with procainamide use:

  • Procainamide-Induced Lupus Erythematosus : A notable case highlighted the development of systemic lupus erythematosus in a patient receiving procainamide, emphasizing the need for careful monitoring during treatment due to potential hematological side effects such as agranulocytosis .
  • Arrhythmia Management During Surgery : In surgical settings, procainamide has been effectively used to manage acute arrhythmias that occur during procedures, showcasing its utility in high-stress environments .

Summary of Clinical Effects and Risks

While procainamide is effective for managing certain types of arrhythmias, it carries risks that necessitate caution:

Adverse Effect Incidence Notes
Agranulocytosis~0.5%Serious hematological disorders possible
Lupus ErythematosusRareAutoimmune response observed in some patients
Cardiac EffectsVariableProarrhythmic effects; careful patient selection required

The initiation of procainamide therapy should typically occur in a hospital setting where patients can be closely monitored for adverse effects and efficacy .

Comparison with Similar Compounds

Procainamide Hydrochloride vs. Quinidine

Structural and Mechanistic Similarities: Both are Class IA antiarrhythmics, blocking sodium channels and prolonging action potentials. However, procainamide lacks quinidine’s anticholinergic (vagolytic) and α-adrenergic blocking effects, resulting in fewer hemodynamic disturbances .

Pharmacokinetics :

Parameter This compound Quinidine
Bioavailability 75–95% (oral) 70–80% (oral)
Half-life 2.5–4.5 hours 6–8 hours
Metabolism Hepatic (CYP2D6) to NAPA Hepatic (CYP3A4)

This compound vs. Procaine

Structural Differences :
Procainamide replaces procaine’s ester group with an amide bond, preventing rapid hydrolysis by esterases and extending its plasma half-life (2.5–4.5 hours vs. <1 hour for procaine) .

Clinical Use :

  • Procaine: Local anesthetic with transient antiarrhythmic effects due to rapid metabolism.
  • Procainamide: Long-acting antiarrhythmic with systemic stability .

This compound vs. Amiodarone

Mechanistic Contrast :

  • Procainamide: Class IA (sodium channel blockade).
  • Amiodarone: Class III (potassium channel blockade) with additional Class I, II, and IV effects .

Safety Profile :
Amiodarone has a higher risk of pulmonary fibrosis and thyroid dysfunction, whereas procainamide is associated with lupus-like syndrome (20–30% of long-term users) .

Data Tables

Table 1: Chemical and Pharmacological Properties

Compound CAS Number Molecular Formula Sodium Channel Blockade Half-life (h) Key Indications
Procainamide HCl 614-39-1 C₁₃H₂₁N₃O·HCl Moderate (Class IA) 2.5–4.5 Ventricular arrhythmias
Quinidine 56-54-2 C₂₀H₂₄N₂O₂ Strong (Class IA) 6–8 Atrial fibrillation
Amiodarone HCl 19774-82-4 C₂₅H₂₉I₂NO₃·HCl Weak (Class III) 40–55 Refractory arrhythmias

Table 2: Adverse Effect Profile

Compound Common Adverse Effects Black Box Warnings
Procainamide HCl Lupus-like syndrome, hypotension Hematologic toxicity
Quinidine Torsades de pointes, diarrhea QT prolongation
Amiodarone HCl Pulmonary fibrosis, thyroid dysfunction Hepatotoxicity

Research Findings

  • Cisplatin-Induced Toxicity : Co-administration of procainamide (100 mg/kg) with cisplatin reduced renal and hepatic tissue damage in rats, suggesting nephro- and hepatoprotective properties .
  • Clinical Efficacy : Procainamide terminated sustained ventricular tachycardia in 13/15 patients, outperforming quinidine in acute settings .

Biological Activity

Procainamide hydrochloride is an antiarrhythmic medication primarily used to treat ventricular and supraventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and inhibiting ionic fluxes necessary for the initiation and conduction of electrical impulses in the heart. This article explores the biological activity of this compound, focusing on its pharmacological effects, protective actions against toxicity, and associated adverse reactions.

Procainamide is classified under the Vaughan Williams classification system as a Class Ia antiarrhythmic agent. Its primary mechanism involves blocking sodium channels in cardiomyocytes, which leads to a decrease in excitability and conduction velocity within the cardiac tissue. Additionally, procainamide has been shown to exhibit effects on potassium channels, contributing to its ability to prolong the action potential duration and refractory period in myocardial cells .

Pharmacokinetics

Procainamide is metabolized hepatically, primarily through acetylation to form N-acetylprocainamide (NAPA), which is less toxic than its parent compound. The rate of acetylation is genetically determined, leading to two phenotypes: slow and rapid acetylators. The half-life of procainamide ranges from 2.5 to 5 hours, necessitating careful dosing adjustments in patients with hepatic impairment .

Protective Effects Against Toxicity

Recent studies have highlighted the protective effects of this compound against nephrotoxicity and hepatotoxicity induced by cisplatin, a chemotherapeutic agent. In a study involving Wistar rats, coadministration of procainamide significantly reduced tissue damage in both kidneys and liver when compared to cisplatin treatment alone. Histochemical analyses revealed that procainamide mitigated the vacuolation of hepatocytes and preserved glycogen content in liver tissues .

Table 1: Protective Effects of this compound Against Cisplatin-Induced Toxicity

OrganTreatment GroupObservations
KidneyCisplatin + ProcainamideReduced tissue alterations; maintained structural integrity
LiverCisplatin + ProcainamideLess vacuolation; preserved glycogen content
HeartCisplatin + ProcainamideNo significant changes compared to control

Adverse Reactions

While procainamide is effective in managing arrhythmias, it is also associated with several adverse reactions. A notable concern is the development of drug-induced lupus erythematosus (DILE), which has been documented in multiple case studies. Symptoms include joint pain, fever, and pulmonary infiltration, often resolving upon discontinuation of the drug .

Another serious side effect linked to procainamide is hemolytic anemia. A case study reported a patient who developed hemolytic anemia after prolonged treatment with procainamide, characterized by decreased hemoglobin levels and positive direct antiglobulin tests .

Table 2: Summary of Adverse Reactions Associated with this compound

Adverse ReactionDescription
Drug-Induced Lupus ErythematosusJoint pain, fever; symptoms improve after cessation
Hemolytic AnemiaDecreased hemoglobin; positive antiglobulin test

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying procainamide hydrochloride in pharmaceutical formulations?

  • Methodology : The United States Pharmacopeia (USP) recommends potentiometric or amperometric titration using sodium nitrite (0.1 mol/L) for quantification. For identification, qualitative tests include reaction with sodium hydroxide to form a precipitate (primary amine confirmation) and chloride ion detection via dilute hydrochloric acid . High-performance liquid chromatography (HPLC) with UV detection is also widely used for purity assessment, with a validated limit of detection (LOD) of 95–105% of the labeled amount .

Q. How does this compound interact with cardiac sodium channels at the molecular level?

  • Mechanism : this compound acts as a Class Ia antiarrhythmic by blocking voltage-gated sodium channels, reducing the maximal rate of depolarization (Vmax) in cardiac cells. This prolongs the effective refractory period and stabilizes arrhythmias. Experimental electrophysiological studies (e.g., patch-clamp assays) confirm its rapid block of batrachotoxin-activated sodium channels in myocardial tissue .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

  • Properties : It is a white-to-pale-yellow crystalline powder with high water solubility (10 mg/mL in PBS pH 7.2), ethanol (16 mg/mL), and DMSO (14 mg/mL). Stability studies indicate decomposition under strong oxidizing conditions, producing hazardous gases like hydrogen chloride and nitrogen oxides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under non-isothermal conditions?

  • Resolution : Linear nonisothermal kinetic studies (e.g., Zoglio et al., 1968) enable simultaneous determination of activation energy (Ea) and reaction rates. For this compound, hydrolysis rates vary with pH and temperature. A single experiment combining differential scanning calorimetry (DSC) and Arrhenius modeling predicts shelf-life and identifies optimal storage conditions (e.g., hermetic containers at 15–25°C) .

Q. What experimental strategies are recommended for studying this compound’s binding to serum albumin?

  • Methodology : Fluorescence quenching assays and circular dichroism (CD) spectroscopy quantify binding constants (Ka) and conformational changes in human serum albumin (HSA). For procainamide, Ka values range from 10³ to 10⁴ M⁻¹, with hydrophobic interactions dominating. Competitive binding studies with metal ions (e.g., Ca²⁺, Mg²⁺) reveal displacement effects, critical for pharmacokinetic modeling .

Q. How do metabolites like N-acetylprocainamide (NAPA) influence the interpretation of antiarrhythmic efficacy data?

  • Analysis : NAPA, an active metabolite with Class III antiarrhythmic properties, complicates dose-response relationships. Researchers must use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate parent and metabolite concentrations in plasma. Pharmacodynamic models should integrate renal clearance rates (NAPA’s half-life = 6–8 hours) and adjust for genetic variations in acetylation enzymes (e.g., NAT2 polymorphisms) .

Q. Data Contradictions and Mitigation

Q. Why do solubility values for this compound vary across literature sources?

  • Explanation : Discrepancies arise from differences in solvent purity, temperature, and pH. For example, USP reports solubility in water as >100 mg/mL, while Sigma-Aldrich specifies 10 mg/mL in PBS (pH 7.2). Researchers should standardize solvents (e.g., USP-grade water) and document experimental conditions (e.g., 25°C ± 1°C) to ensure reproducibility .

Q. How can conflicting reports on procainamide’s blood-brain barrier (BBB) permeability be addressed?

  • Approach : Limited BBB penetration (<5% bioavailability) is inferred from low logP values (~0.5) and in vivo microdialysis studies. Contradictory claims of CNS effects require validation via positron emission tomography (PET) with radiolabeled procainamide or advanced in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .

Q. Methodological Best Practices

  • Purity Verification : Use USP-grade reference standards and validate assays via peak purity analysis (HPLC-DAD) to detect impurities like 4-aminobenzoic acid .
  • In Vivo Dosing : For arrhythmia models, administer intravenous doses at ≤50 mg/min to avoid hypotension, with ECG monitoring for QT prolongation .
  • Data Reporting : Include CAS No. 614-39-1 and EC No. 210-381-7 in safety documentation to align with OSHA HCS guidelines .

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-06-9 (Parent)
Record name Procainamide hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2049422
Record name Procainamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

614-39-1
Record name Procainamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name procainamide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Procainamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procainamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Procainamide hydrochloride
Reactant of Route 3
Reactant of Route 3
Procainamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Procainamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Procainamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Procainamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.